molecular formula C9H7FO3 B15093258 6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde

6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde

Cat. No.: B15093258
M. Wt: 182.15 g/mol
InChI Key: BXTXPWFYOAKYBX-UHFFFAOYSA-N
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Description

6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde is an organic compound with the molecular formula C9H7FO3 It is a derivative of benzodioxine, featuring a fluorine atom at the 6th position and an aldehyde group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde typically involves the reaction of 3,4-dihydroxybenzaldehyde with 1,2-dichloroethane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 105°C) for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid.

    Reduction: 6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and binding affinity, while the aldehyde group allows for various chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C9H7FO3

Molecular Weight

182.15 g/mol

IUPAC Name

6-fluoro-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde

InChI

InChI=1S/C9H7FO3/c10-7-1-2-8-9(6(7)5-11)13-4-3-12-8/h1-2,5H,3-4H2

InChI Key

BXTXPWFYOAKYBX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2C=O)F

Origin of Product

United States

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